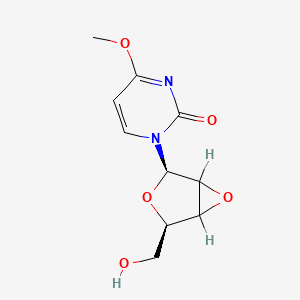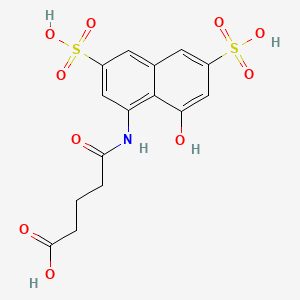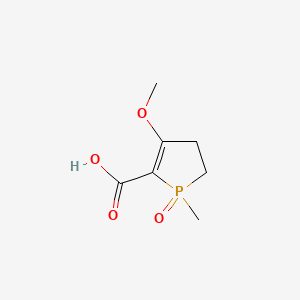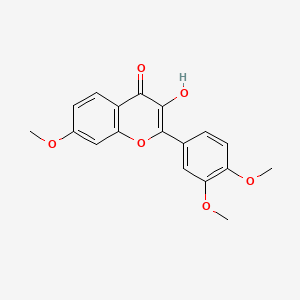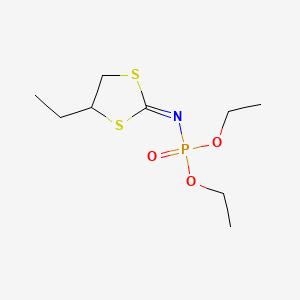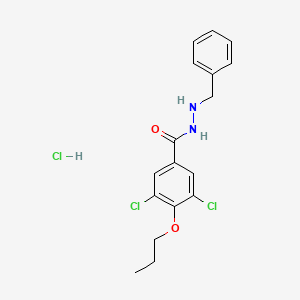
N'-benzyl-3,5-dichloro-4-propoxybenzohydrazide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-benzyl-3,5-dichloro-4-propoxybenzohydrazide;hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzyl group, dichloro substitutions, and a propoxy group attached to a benzohydrazide core, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-benzyl-3,5-dichloro-4-propoxybenzohydrazide;hydrochloride typically involves multiple steps:
Formation of the Benzohydrazide Core: The initial step involves the reaction of 3,5-dichloro-4-propoxybenzoic acid with hydrazine hydrate under reflux conditions to form the benzohydrazide core.
Benzylation: The benzohydrazide core is then reacted with benzyl chloride in the presence of a base such as potassium carbonate in an organic solvent like acetone to introduce the benzyl group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
N’-benzyl-3,5-dichloro-4-propoxybenzohydrazide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxides or quinones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms, possibly altering its functional groups.
Substitution: The dichloro groups can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of quinones or oxides.
Reduction: Formation of reduced hydrazides or amines.
Substitution: Formation of substituted benzohydrazides with various functional groups.
Scientific Research Applications
N’-benzyl-3,5-dichloro-4-propoxybenzohydrazide;hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N’-benzyl-3,5-dichloro-4-propoxybenzohydrazide;hydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or modulate pathways, leading to changes in biological activity. Specific pathways and targets may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N’-benzyl-3,5-dichloro-4-methoxybenzohydrazide
- N’-benzyl-3,5-dichloro-4-ethoxybenzohydrazide
- N’-benzyl-3,5-dichloro-4-butoxybenzohydrazide
Uniqueness
N’-benzyl-3,5-dichloro-4-propoxybenzohydrazide;hydrochloride is unique due to its specific propoxy substitution, which may confer distinct physicochemical properties and biological activities compared to its analogs. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.
Properties
CAS No. |
23957-50-8 |
|---|---|
Molecular Formula |
C17H19Cl3N2O2 |
Molecular Weight |
389.7 g/mol |
IUPAC Name |
N'-benzyl-3,5-dichloro-4-propoxybenzohydrazide;hydrochloride |
InChI |
InChI=1S/C17H18Cl2N2O2.ClH/c1-2-8-23-16-14(18)9-13(10-15(16)19)17(22)21-20-11-12-6-4-3-5-7-12;/h3-7,9-10,20H,2,8,11H2,1H3,(H,21,22);1H |
InChI Key |
DQNSLVHMDWIMGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Cl)C(=O)NNCC2=CC=CC=C2)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


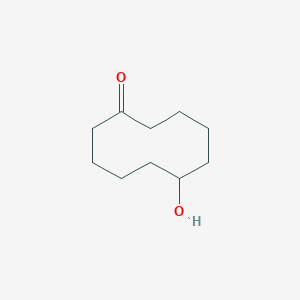

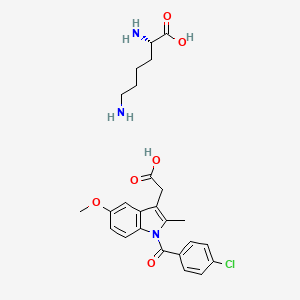

![Methyl 2-[(methoxycarbonyl)oxy]propanoate](/img/structure/B12794097.png)

